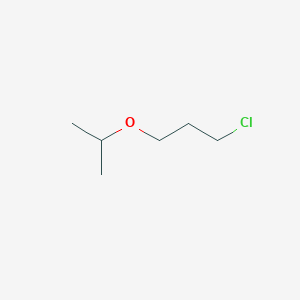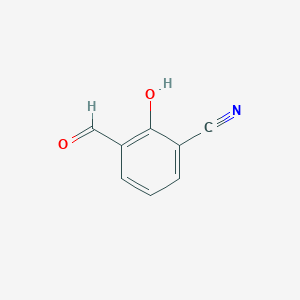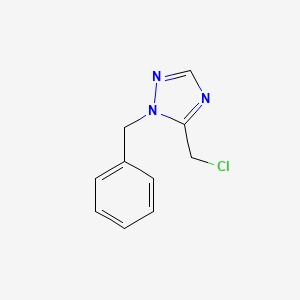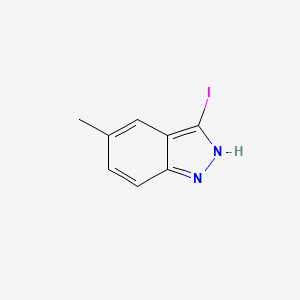
3-Iodo-5-methyl-1H-indazole
概要
説明
3-Iodo-5-methyl-1H-indazole is a chemical compound that is used in various scientific research applications. It is a type of heterocyclic aromatic compound with a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one iodine atom. This compound has been studied extensively due to its potential applications in the fields of biochemistry and physiological research. Its unique structure allows it to be used as a starting material for the synthesis of other compounds, and its wide range of biochemical and physiological effects make it an ideal candidate for further research.
科学的研究の応用
Structural Analysis and Supramolecular Interactions
The structural properties of NH-indazoles, including 3-methyl-1H-indazole (a close analog of 3-Iodo-5-methyl-1H-indazole), have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into the supramolecular interactions and tautomeric forms of these compounds, useful in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Teichert et al., 2007).
Synthesis of Novel Indazole Derivatives
Efficient synthetic methods have been developed for novel 3-heteroaryl N-1-functionalized indazoles, a category that includes this compound. These methods, involving palladium cross-coupling reactions, are significant for the synthesis of compounds with potential applications in drug discovery and material science (Fraile et al., 2011).
Anticancer Potential
Research has focused on the development of ruthenium(III) coordination compounds for cancer therapy, with this compound potentially playing a role as a ligand in such compounds. The synthesis and biological activity of these compounds in various cancer cell lines provide insights into their potential as anticancer agents (Kuhn et al., 2015).
Antimicrobial and Antifungal Properties
Indazole derivatives, including those similar to this compound, have demonstrated significant antimicrobial and antifungal properties. These findings are crucial for the development of new antibiotics and antifungal agents, particularly in the context of increasing antibiotic resistance (Panda et al., 2022).
作用機序
Target of Action
3-Iodo-5-methyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This modulation plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
Given the known targets of indazole compounds, it is likely that the compound affects pathways related to cell growth and proliferation, inflammation, and bacterial growth .
Pharmacokinetics
The compound’s molecular weight is 25806 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Indazole compounds are known to have antitumor activity . For example, some indazole-3-amine derivatives have shown inhibitory effects against Hep-G2 cells .
Safety and Hazards
生化学分析
Biochemical Properties
3-Iodo-5-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as kinases, which are crucial for regulating cellular signaling pathways. By binding to the active sites of these enzymes, this compound can inhibit their activity, thereby modulating downstream signaling events. Additionally, this compound has been found to interact with various proteins involved in cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent in cancer research .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the p53/MDM2 pathway and inhibiting anti-apoptotic proteins such as Bcl-2 . This compound also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can prevent substrate access and catalytic activity, thereby inhibiting the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of cancer cell inhibition and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can modulate the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By influencing these pathways, this compound can alter cellular energy production and metabolic flux, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and activity of this compound, directing it to specific cellular compartments and enhancing its therapeutic potential .
特性
IUPAC Name |
3-iodo-5-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWHSYVQDJETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609784 | |
| Record name | 3-Iodo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-92-3 | |
| Record name | 3-Iodo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


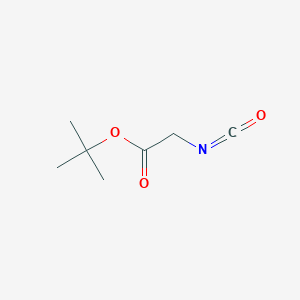





![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)




